

# Nedocromil Sodium Demonstrates Efficacy Over Placebo in Double-Blind Asthma Studies

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release:

[City, State] – [Date] – A comprehensive review of double-blind, placebo-controlled clinical trials reveals that **nedocromil** sodium is an effective anti-inflammatory agent for the management of asthma, showing significant improvements in lung function, symptom control, and reduction in the use of rescue medication compared to placebo. These findings are particularly relevant for researchers, scientists, and drug development professionals in the respiratory field.

**Nedocromil** sodium, a pyranoquinolone derivative, has been evaluated in numerous studies across diverse patient populations, including adults and children with mild to moderate asthma, as well as those with nocturnal or corticosteroid-dependent asthma. The collective evidence from these rigorous trials underscores its role as a valuable therapeutic option.

# **Quantitative Analysis of Clinical Efficacy**

The following tables summarize the key quantitative outcomes from several double-blind, placebo-controlled studies, highlighting the therapeutic benefits of **nedocromil** sodium.

Table 1: Efficacy of Nedocromil Sodium on Asthma Symptoms



| Study<br>Population                     | Treatment<br>Group                     | Outcome<br>Measure                         | Result                     | p-value | Citation |
|-----------------------------------------|----------------------------------------|--------------------------------------------|----------------------------|---------|----------|
| Children (6-<br>17 years)               | Nedocromil<br>Sodium (4<br>mg q.i.d.)  | Total Symptom Score Reduction              | 50%                        | <0.05   | [1]      |
| Placebo                                 | Total Symptom Score Reduction          | 9%                                         | [1]                        |         |          |
| Adults with<br>Nocturnal<br>Asthma      | Nedocromil<br>Sodium (4<br>mg q.i.d.)  | Mean Difference in Night-time Asthma Score | -0.52                      | <0.05   | [2]      |
| Adults on<br>High-Dose<br>Bronchodilato | Nedocromil<br>Sodium (4<br>mg q.i.d.)  | Decrease in<br>Sleep<br>Difficulty         | 29%                        | 0.006   | [3]      |
| Placebo                                 | Decrease in<br>Sleep<br>Difficulty     | 4%                                         | [3]                        |         |          |
| Adults                                  | Nedocromil<br>Sodium (4<br>mg b.i.d.)  | Improvement<br>in Daytime<br>Asthma        | Significant vs.<br>Placebo | <0.05   | [4]      |
| Nedocromil<br>Sodium (4<br>mg b.i.d.)   | Improvement<br>in Night-time<br>Asthma | Significant vs.<br>Placebo                 | <0.05                      | [4]     |          |
| Nedocromil<br>Sodium (4<br>mg b.i.d.)   | Improvement<br>in Cough                | Significant vs.<br>Placebo                 | <0.05                      | [4]     | -        |



Table 2: Efficacy of Nedocromil Sodium on Lung Function and Rescue Medication Use

| Study<br>Population                                        | Treatment<br>Group                    | Outcome<br>Measure                                  | Result                     | p-value | Citation |
|------------------------------------------------------------|---------------------------------------|-----------------------------------------------------|----------------------------|---------|----------|
| Adults                                                     | Nedocromil<br>Sodium (4<br>mg q.i.d.) | Improvement in FEV1                                 | Significant vs.<br>Placebo | <0.05   | [5]      |
| Nedocromil<br>Sodium (4<br>mg b.i.d.)                      | Improvement in FEV1                   | Significant vs.                                     | <0.05                      | [4][6]  |          |
| Adults with Chronic Reversible Obstructive Airways Disease | Nedocromil<br>Sodium (4<br>mg q.i.d.) | Reduction in<br>Inhaled<br>Bronchodilato<br>r Use   | Significant vs.<br>Placebo | <0.05   | [7]      |
| Adults on<br>High-Dose<br>Bronchodilato<br>rs              | Nedocromil<br>Sodium (4<br>mg q.i.d.) | Reduction in<br>As-Needed<br>Bronchodilato<br>r Use | Significant vs.<br>Placebo | <0.05   | [3]      |
| Adults                                                     | Nedocromil<br>Sodium (4<br>mg b.i.d.) | Reduction in<br>Daytime<br>Bronchodilato<br>r Use   | Significant vs.<br>Placebo | <0.05   | [4]      |

Table 3: Effect of Nedocromil Sodium on Inflammatory Markers



| Study<br>Population                   | Treatment<br>Group                    | Outcome<br>Measure                  | Result                              | p-value       | Citation |
|---------------------------------------|---------------------------------------|-------------------------------------|-------------------------------------|---------------|----------|
| Children with Dust Mite Allergy       | Nedocromil<br>Sodium (4<br>mg b.i.d.) | Serum ECP<br>Levels                 | Significantly Decreased vs. Placebo | Not Specified | [8]      |
| Nedocromil<br>Sodium (4<br>mg b.i.d.) | Serum sIL-2R<br>Levels                | Significantly Decreased vs. Placebo | Not Specified                       | [8]           |          |
| Nedocromil<br>Sodium (4<br>mg b.i.d.) | Serum IL-4<br>Levels                  | Significantly Decreased vs. Placebo | Not Specified                       | [8]           |          |
| Nedocromil<br>Sodium (4<br>mg b.i.d.) | Serum<br>sICAM-1<br>Levels            | Significantly Decreased vs. Placebo | Not Specified                       | [8]           |          |

## **Experimental Protocols**

The methodologies employed in the cited studies were consistent with the standards for high-quality clinical trials. Key aspects of the experimental protocols are outlined below.

#### **Study Design**

All referenced studies were double-blind and placebo-controlled. Some trials incorporated a crossover design, while others were parallel-group comparisons.[2] Study durations varied from several weeks to a full year, allowing for the assessment of both short-term and long-term efficacy and safety.[9]

## **Patient Population**

Participants typically included adults and children with a confirmed diagnosis of mild to moderate asthma.[1][6][8] Specific cohorts included patients with nocturnal asthma, those dependent on inhaled corticosteroids, and individuals with a history of atopy and allergy to specific triggers like dust mites.[2][8] Inclusion criteria often required evidence of reversible airway obstruction.[6]



#### **Treatment and Dosage**

The standard dosage of **nedocromil** sodium administered in these trials was 4 mg, delivered via a metered-dose inhaler, either twice daily (b.i.d.) or four times daily (q.i.d.).[3][4] The placebo group received an identical-looking inhaler containing no active drug.

## **Efficacy Endpoints**

Primary and secondary efficacy endpoints were multifaceted, encompassing both subjective and objective measures. These included:

- Symptom Scores: Patients maintained daily diaries to record the severity of daytime and nighttime asthma symptoms, cough, and wheezing.[2][4]
- Lung Function: Spirometric measurements, including Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow Rate (PEFR), were regularly assessed in the clinic and at home.[5][6][8]
- Rescue Medication Use: The frequency of as-needed inhaled bronchodilator use was a key indicator of asthma control.[3][7]
- Inflammatory Markers: In some studies, serum levels of inflammatory mediators such as eosinophil cationic protein (ECP), interleukin-4 (IL-4), and soluble intercellular adhesion molecule-1 (sICAM-1) were measured.[8]
- Quality of Life: Standardized questionnaires were used to assess the impact of treatment on patients' overall quality of life.[9]

#### **Statistical Analysis**

Appropriate statistical methods were employed to compare the outcomes between the **nedocromil** sodium and placebo groups, with p-values less than 0.05 generally considered statistically significant.

# Mechanism of Action: A Multi-faceted Anti-Inflammatory Effect







**Nedocromil** sodium exerts its therapeutic effects through a broad anti-inflammatory mechanism that involves the stabilization of various inflammatory cells and interference with neurogenic inflammation.[10][11]





Click to download full resolution via product page

Caption: Mechanism of action of Nedocromil Sodium in asthma.



The primary mode of action is the stabilization of mast cells, which prevents the release of histamine and other pro-inflammatory mediators upon allergen exposure.[12] Furthermore, **nedocromil** sodium has been shown to inhibit the function of other key inflammatory cells, including eosinophils and macrophages.[10][11][13] It achieves this, in part, by suppressing eosinophil chemotaxis and downregulating the expression of adhesion molecules such as E-selectin and ICAM-1, which are crucial for the recruitment of inflammatory cells to the airways. [14]

An additional and important aspect of its mechanism is the inhibition of sensory nerve activation.[15] By modulating sensory nerve function, **nedocromil** sodium can reduce neurogenic inflammation and symptoms like cough that are mediated by nerve reflexes.[15][16] A proposed underlying mechanism for these widespread effects is the inhibition of chloride ion flux in these various cell types.[17]

#### Conclusion

The body of evidence from double-blind, placebo-controlled studies strongly supports the efficacy and safety of **nedocromil** sodium in the management of asthma. Its ability to improve clinical symptoms, enhance lung function, and reduce the need for rescue bronchodilators, coupled with its multi-faceted anti-inflammatory mechanism of action, positions it as a significant therapeutic agent in the asthma treatment armamentarium. These findings provide a solid foundation for further research and clinical application in the field of respiratory medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Double blind, placebo controlled study of nedocromil sodium in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of nocturnal asthma with nedocromil sodium PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 3. A double-blind study of the efficacy of nedocromil sodium in the management of asthma in patients using high doses of bronchodilators PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind group comparative trial of nedocromil sodium and placebo in the management of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A placebo-controlled, blind comparison of nedocromil sodium and beclomethasone dipropionate in bronchial asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nedocromil sodium and placebo in the treatment of bronchial asthma. A multicenter, double-blind, parallel-group comparison PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of nedocromil sodium versus placebo in chronic reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind, randomized, placebo-controlled trial of effect of nedocromil sodium on clinical and inflammatory parameters of asthma in children allergic to dust mite PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality of life, symptoms and pulmonary function in asthma: long-term treatment with nedocromil sodium examined in a controlled multicentre trial. Nedocromil Sodium Quality of Life Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nedocromil sodium. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of reversible obstructive airways disease
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nedocromil: a new agent for the treatment of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of nedocromil sodium on mediator release from mast cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of nedocromil sodium on sulfidopeptide leukotrienes-stimulated human alveolar macrophages in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [A mechanism for the anti-inflammatory effect of nedocromil; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of nedocromil sodium on airway sensory nerves PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nedocromil sodium inhibits histamine-induced itch and flare in human skin PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma
   PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Nedocromil Sodium Demonstrates Efficacy Over Placebo in Double-Blind Asthma Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678009#nedocromil-sodium-versus-placebo-in-double-blind-controlled-asthma-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com